molecular formula C19H22O3 B1582748 4-Ethoxyphenyl 4-butylbenzoate CAS No. 62716-65-8

4-Ethoxyphenyl 4-butylbenzoate

Cat. No.: B1582748
CAS No.: 62716-65-8
M. Wt: 298.4 g/mol
InChI Key: DDDWTNWRNNRWNQ-UHFFFAOYSA-N
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Description

Contextualization of Calamitic Liquid Crystals in Materials Science

Liquid crystals are broadly categorized by their molecular shape. Calamitic, or rod-like, liquid crystals are a primary class, composed of elongated molecules that exhibit orientational order. tandfonline.comrsc.org This anisotropy, combined with their fluid nature, allows their alignment to be controlled by external stimuli like electric fields and temperature. researchgate.netmdpi.com These materials are foundational to modern technology, most notably in liquid crystal displays (LCDs). mdpi.com Calamitic liquid crystals can exist in several distinct mesophases, principally the nematic and smectic phases. In the nematic (N) phase, the molecules have a common directional orientation but no positional order. rsc.orgresearchgate.net The smectic (Sm) phases are more ordered, with molecules aligned in layers. rsc.orgresearchgate.net The transition between these phases occurs at specific temperatures, a critical characteristic for any application. researchgate.net

Historical and Contemporary Significance of Benzoate Esters as Mesogenic Compounds

The history of liquid crystals is intrinsically linked to ester compounds. The very first observation of a liquid crystal phase in 1888 was by Friedrich Reinitzer, who noted the peculiar melting behavior of cholesteryl benzoate. researchgate.net Benzoate esters, a class of organic compounds containing an ester group bonded to a benzene ring, have remained central to the design and synthesis of liquid crystals.

The ester linkage (-COO-) is a crucial structural element in many mesogenic (liquid crystal-forming) molecules. webassign.net It provides a degree of rigidity and linearity to the molecular core while also influencing the molecule's electronic properties, such as its dipole moment. researchgate.net By modifying the constituent parts of a benzoate ester—the aromatic rings and the flexible alkyl or alkoxy chains attached to them—researchers can fine-tune the resulting material's properties. This includes adjusting the temperature range of the liquid crystal phases and optimizing optical and dielectric anisotropy. webassign.net The versatility and synthetic accessibility of benzoate esters ensure their continued significance in the development of new liquid crystal materials for a wide array of applications. vanderbilt.edu

Rationale for In-depth Academic Investigation of 4-Ethoxyphenyl 4-butylbenzoate

This compound is a specific member of the larger homologous series of 4-alkoxyphenyl 4'-alkylbenzoates. researchgate.net Academic investigation into such series is driven by the desire to understand fundamental structure-property relationships. By systematically altering the length of the flexible alkyl (R) and alkoxy (R'O) chains at the ends of the rigid molecular core, scientists can map how these changes affect the type of mesophase that forms and the temperatures at which phase transitions occur.

The specific combination of a butyl group (-C₄H₉) and an ethoxy group (-OC₂H₅) in this compound gives rise to a defined set of physical properties, including a narrow nematic phase. One detailed study identified its phase transitions as follows: it melts from a crystalline solid (K) to a nematic liquid crystal (N) at 62.6 °C and transitions to an isotropic liquid (I) at 63.3 °C. researchgate.net This precise behavior makes it a valuable model compound for studying the physics of phase transitions. Its well-defined structure and predictable properties also make it a useful component in liquid crystal mixtures, where it can be combined with other mesogens to create materials with specific characteristics for display or sensor applications. dtic.mil

Overview of Research Trajectories for Thermotropic Liquid Crystals

Research in thermotropic liquid crystals, which exhibit phase transitions dependent on temperature, is continually expanding beyond traditional display applications. tandfonline.com A significant trend involves the creation of advanced functional materials by integrating liquid crystals with other substances, such as nanoparticles. tandfonline.comresearchgate.net The addition of nanoparticles can modify the physical properties of the liquid crystal host, enhancing features like dielectric anisotropy or creating new functionalities. tandfonline.com

Another major research direction is the synthesis of novel mesogenic molecules with complex shapes, such as bent-core ("banana-shaped") or star-shaped molecules, which can form exotic and potentially useful liquid crystal phases like biaxial nematic and ferroelectric smectic phases. researchgate.netniscair.res.in There is also growing interest in bio-inspired liquid crystals, where principles of self-organization observed in nature are used to design new materials with unique optical properties. researchgate.net These advanced materials are being explored for a range of new technologies, including fast-switching displays, optical sensors, and reconfigurable photonic devices. researchgate.netniscair.res.in

Detailed Research Findings

While this compound is a well-established compound, specific, publicly available experimental data on all its physical properties is limited. The following tables summarize known values and indicate where data is not readily found in the surveyed literature.

Table 1: Thermodynamic Properties

This table presents the phase transition temperatures for this compound. The enthalpy of fusion (ΔHfus), which is the heat absorbed during melting, is a key parameter but was not found for this specific compound in the reviewed literature.

PropertyValueUnitReference
Crystal to Nematic (TK-N)62.6°C researchgate.net
Nematic to Isotropic (TN-I)63.3°C researchgate.net
Enthalpy of Fusion (ΔHfus)Data not availablekJ/mol
Nematic Range0.7°C

Table 2: Dielectric Properties

Dielectric anisotropy (Δε) is a critical parameter for display applications, defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. While phenyl benzoate liquid crystals are known to often exhibit positive dielectric anisotropy, specific experimental values for this compound were not available in the cited sources.

PropertyValueUnit
Dielectric Anisotropy (Δε)Data not available-
Permittivity Parallel (ε∥)Data not available-
Permittivity Perpendicular (ε⊥)Data not available-

Table 3: Optical Properties

Optical anisotropy, or birefringence (Δn), is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. This property is fundamental to how liquid crystals manipulate light. Specific measured values for this compound are not detailed in the available literature.

PropertyValueUnit
Optical Anisotropy (Δn)Data not available-
Extraordinary Refractive Index (nₑ)Data not available-
Ordinary Refractive Index (nₒ)Data not available-

Properties

IUPAC Name

(4-ethoxyphenyl) 4-butylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-3-5-6-15-7-9-16(10-8-15)19(20)22-18-13-11-17(12-14-18)21-4-2/h7-14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDWTNWRNNRWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344206
Record name 4-Ethoxyphenyl 4-butylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62716-65-8
Record name 4-Ethoxyphenyl 4-butylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4-ethoxyphenyl 4-butylbenzoate and Its Analogues

Esterification Reactions for Aromatic Benzoates in Mesogen Synthesis

One of the most common approaches is the Schotten-Baumann reaction , involving the acylation of a phenol with an acyl chloride. In the context of 4-ethoxyphenyl 4-butylbenzoate, this would involve reacting 4-ethoxyphenol with 4-butylbenzoyl chloride, typically in the presence of a base like pyridine or aqueous sodium hydroxide to neutralize the HCl byproduct.

Another widely used set of methods involves carboxylic acid activation, particularly for reactions between a carboxylic acid and an alcohol (phenol). The Steglich esterification is a classic example, utilizing N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalyst like 4-dimethylaminopyridine (DMAP). whiterose.ac.uk The reaction proceeds by activating the carboxylic acid (4-butylbenzoic acid) with DCC to form an O-acylisourea intermediate, which is then readily attacked by the nucleophilic phenol (4-ethoxyphenol).

While effective, the use of DCC can complicate purification, as the dicyclohexylurea (DCU) byproduct is a solid that can be difficult to remove. whiterose.ac.uk To circumvent this, alternative carbodiimides have been developed. These include N,N'-diisopropylcarbodiimide (DIC), which forms a more soluble urea byproduct, and water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which is particularly useful when the desired product is soluble in organic solvents, allowing the urea byproduct to be washed away with water. whiterose.ac.uk

Direct esterification, such as the Fischer-Speier esterification , which uses a strong acid catalyst like sulfuric acid, is less common for synthesizing these specific types of complex esters due to the often harsh conditions (high temperatures) which can be incompatible with sensitive functional groups on the aromatic rings.

Table 1: Common Esterification Methods for Aromatic Benzoates in Mesogen Synthesis

Method Reactants Reagents/Catalysts Advantages Disadvantages
Schotten-Baumann Reaction Phenol + Acyl Chloride Base (e.g., Pyridine, NaOH) High yield, mild conditions. Acyl chlorides can be moisture-sensitive.
Steglich Esterification Phenol + Carboxylic Acid DCC, DMAP Mild conditions, good for complex molecules. whiterose.ac.uk DCC byproduct (DCU) can be difficult to remove. whiterose.ac.uk
Modified Steglich (DIC) Phenol + Carboxylic Acid DIC, DMAP Milder than DCC, byproduct is more soluble. whiterose.ac.uk DIC is also a potent allergen.
Modified Steglich (EDC) Phenol + Carboxylic Acid EDC, DMAP Water-soluble byproduct allows for easy purification. whiterose.ac.uk Higher cost compared to DCC.

Optimized Synthetic Pathways and Reaction Conditions for High Purity this compound

The synthesis of this compound (IUPAC Name: (4-ethoxyphenyl) 4-butylbenzoate) requires a pathway that ensures high purity, which is critical for its liquid crystalline applications. nih.gov A plausible and efficient laboratory-scale synthesis is the reaction between 4-butylbenzoic acid and 4-ethoxyphenol using a carbodiimide coupling agent.

Synthetic Pathway: The reaction involves the esterification of 4-butylbenzoic acid with 4-ethoxyphenol. To achieve high conversion and purity under mild conditions, the Steglich esterification using EDC or DIC in the presence of a catalytic amount of DMAP is a preferred route.

Step 1: 4-butylbenzoic acid is dissolved in an appropriate aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

Step 2: 4-ethoxyphenol and a catalytic amount of DMAP are added to the solution.

Step 3: The coupling agent (e.g., EDC) is added, often portion-wise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction, before allowing the mixture to warm to room temperature.

Step 4: The reaction is stirred for several hours until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

The use of DMAP is crucial as it acts as an acyl-transfer catalyst, significantly accelerating the reaction. whiterose.ac.uk The solvent choice is also important; anhydrous solvents are necessary to prevent the hydrolysis of activated intermediates.

Table 2: Plausible Optimized Reaction Conditions for this compound Synthesis

Parameter Condition Rationale
Reactants 4-butylbenzoic acid, 4-ethoxyphenol Commercially available precursors.
Coupling Agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Forms a water-soluble urea byproduct, simplifying purification. whiterose.ac.uk
Catalyst 4-Dimethylaminopyridine (DMAP) Accelerates the esterification process. whiterose.ac.ukgoogle.com
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous Aprotic solvents that dissolve reactants and do not interfere with the reaction. google.com
Temperature 0 °C to Room Temperature (20-25 °C) Allows for controlled reaction initiation and proceeds efficiently at ambient temperature.
Reaction Time 4-12 hours Typically sufficient for complete conversion, monitored by TLC. google.com
Work-up Aqueous wash (e.g., dilute HCl, NaHCO₃, brine), followed by drying and solvent evaporation. Removes the catalyst, unreacted acid/phenol, and byproducts.
Expected Yield >85% This method is generally high-yielding for ester formation.

Strategies for Terminal and Lateral Alkoxy/Alkyl Chain Variation in Benzoate Derivatives

The mesomorphic properties of benzoate derivatives, including transition temperatures and the types of liquid crystal phases (e.g., nematic, smectic), are highly sensitive to molecular structure. Varying the length and nature of the terminal alkyl and alkoxy chains is a primary strategy for tuning these properties. mdpi.comtandfonline.com

Chain Elongation: Generally, increasing the length of the alkyl or alkoxy chains (e.g., replacing the butyl group with pentyl, hexyl, etc.) tends to stabilize the mesophase, leading to higher clearing points (the temperature at which the material becomes an isotropic liquid). mdpi.com Longer chains can increase the propensity for more ordered smectic phases to form over the less ordered nematic phase. tandfonline.commdpi.com For example, studies on homologous series of p-alkoxyphenyl-p-alkoxybenzoates show that as chain length increases, the smectic A phase range can be systematically controlled. tandfonline.com

Lateral Substitution: The introduction of substituents on the sides of the aromatic rings (lateral substitution) has a more dramatic effect. Even a small lateral group can significantly disrupt the molecular packing, lowering the clearing point and potentially inhibiting mesophase formation altogether. derpharmachemica.com This is due to increased steric hindrance, which forces the molecules further apart and weakens the anisotropic intermolecular forces required for liquid crystallinity.

Table 3: Effect of Terminal Chain Variation on Mesomorphic Properties of Benzoate Analogues

Structural Variation General Effect on Mesophase Example Compound Family Reference
Increasing Alkyl/Alkoxy Chain Length Increases mesophase stability (higher clearing point); promotes smectic phases. (S)-4′-(1-methyloctyloxycarbonyl) biphenyl-4-yl 4-['m'-alkoxy]-benzoates mdpi.com
Odd vs. Even Number of Carbons Alternating clearing points (often higher for even-numbered chains). n-Propyl-o-[p'-n-alkoxy benzoyloxy] benzoates derpharmachemica.com
Branching in Terminal Chain Lowers melting and clearing points; can induce chirality. Chiral liquid crystals with branched terminal groups. mdpi.com
Lateral Substitution Reduces mesophase stability; lowers clearing points due to steric hindrance. Laterally substituted n-Propyl-o-[p'-n-alkoxy benzoyloxy] benzoates derpharmachemica.com

Purification Techniques and Yield Maximization in Mesogenic Compound Synthesis

The synthesis of mesogenic compounds for applications in displays or photonics demands exceptionally high purity, often exceeding 99%. Impurities can disrupt the liquid crystalline ordering, depress clearing points, and alter the material's electro-optical properties. Therefore, rigorous purification and strategies to maximize yield are paramount.

Purification Techniques:

Recrystallization: This is the most common and often the most effective method for purifying solid organic compounds like mesogenic esters. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble. A series of recrystallizations from different solvents (e.g., ethanol, hexane, ethyl acetate) may be necessary to achieve the desired purity.

Column Chromatography: For separating mixtures with similar polarities or removing persistent impurities (like the urea byproduct from a DCC coupling), column chromatography over silica gel or alumina is highly effective. whiterose.ac.uk A gradient of solvents with increasing polarity is typically used to elute the components, with the desired product being collected in pure fractions.

Sublimation: For compounds that are thermally stable and have a sufficiently high vapor pressure, vacuum sublimation can be an excellent final purification step to remove non-volatile impurities.

Yield Maximization: Maximizing the yield involves optimizing both the reaction and the subsequent work-up and purification steps.

Reaction Optimization: Using a slight molar excess of one of the reactants (typically the less expensive or more easily removed one) can help drive the reaction to completion. As noted, the choice of coupling agents and catalysts that promote high conversion under mild conditions is also crucial. google.com

Efficient Isolation and Drying: Product loss during isolation and transfer between steps is a common issue. Using techniques that combine multiple steps into one apparatus, such as an Agitated Nutsche Filter Dryer (ANFD) , can significantly improve yields in larger-scale synthesis. azom.com An ANFD allows for solid-liquid separation, washing, and drying within a single contained unit, minimizing handling losses. azom.com Efficient drying is also vital, as residual solvent can affect purity and yield calculations. azom.com

Crystallographic Analysis and Solid-state Structural Elucidation of 4-ethoxyphenyl 4-butylbenzoate

Single-Crystal X-ray Diffraction Studies of Benzoate Mesogens

While a dedicated crystallographic information file (CIF) for 4-Ethoxyphenyl 4-butylbenzoate is not present in the Cambridge Crystallographic Data Centre (CCDC), studies on homologous series of 4-alkoxyphenyl 4'-alkylbenzoates have been conducted. tandfonline.com For instance, the crystallographic analysis of p-ethoxyphenyl p'-pentylbenzoate, a closely related compound, reveals key structural features that are likely to be shared with this compound. researchgate.net The study of such analogous compounds provides a robust framework for deducing the probable crystal structure and packing of the target molecule. tandfonline.comresearchgate.net

The general approach in these studies involves growing a single crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. scispace.com This allows for the determination of the space group and the positions of individual atoms, which are fundamental for the subsequent analysis of molecular conformation and intermolecular interactions. scispace.com

Molecular Conformation and Dihedral Angle Determination in the Crystalline State

The molecular conformation of phenyl benzoate mesogens in the crystalline state is characterized by the relative orientations of the phenyl rings and the central ester group. A key parameter in defining this conformation is the dihedral angle between the planes of the two phenyl rings. In many phenyl benzoate derivatives, the molecule adopts a non-planar conformation. iucr.orgnih.gov

For example, in the structure of p-ethoxyphenyl p'-pentylbenzoate, one of the benzene rings is nearly coplanar with the carboxyl group, while the other is significantly twisted, with a dihedral angle of 65.9°. researchgate.net This twist is a common feature in phenyl benzoate systems. iucr.orgnih.gov The planarity or non-planarity of the molecular core has a significant impact on the stability and type of the resulting mesophase.

Table 1: Representative Dihedral Angles in Phenyl Benzoate Mesogens

Compound Dihedral Angle Between Phenyl Rings (°) Reference
p-Ethoxyphenyl p'-pentylbenzoate 65.9 researchgate.net

This table presents data for compounds structurally related to this compound to illustrate common conformational features.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking in Solid this compound

In the absence of strong hydrogen bond donors and acceptors in this compound, the crystal packing is primarily governed by weaker intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and potential C-H···O hydrogen bonds. iucr.orgnih.govdtic.mil The presence of the polar ester group introduces a dipole moment, which influences the alignment of adjacent molecules. dtic.mil

While classical hydrogen bonds are not expected, weak C-H···O interactions involving the hydrogen atoms of the phenyl rings or the alkyl chains and the oxygen atoms of the ester or ethoxy group can play a role in stabilizing the crystal structure. iucr.orgnih.gov For instance, in the crystal structure of 4-[(3-methylbut-3-enoyl)oxy]phenyl 4-n-hexyloxybenzoate, weak C—H⋯O interactions link the molecules into chains. iucr.orgnih.gov

Crystal Packing Arrangements and Their Influence on Pre-Mesomorphic Ordering

The arrangement of molecules in the crystal lattice, or crystal packing, often provides a precursor to the ordering observed in the subsequent liquid crystalline phases. scispace.com In many calamitic (rod-shaped) mesogens, the molecules in the crystalline state are arranged in a layered or parallel imbricated fashion. scispace.com This pre-ordering in the solid state facilitates the transition to the smectic or nematic phases upon heating.

For phenyl benzoate derivatives, the crystal packing is often characterized by an arrangement where the long molecular axes are aligned in a parallel or anti-parallel manner. researchgate.net This alignment is a prerequisite for the formation of the orientationally ordered nematic phase. The presence of distinct aromatic and aliphatic regions within the crystal structure can also lead to micro-segregation, which is a hallmark of smectic phases where molecules are organized into layers. tandfonline.com The length of the alkyl and alkoxy chains significantly influences the degree of this segregation and, consequently, the type of smectic phase observed. tandfonline.com

Comparative Crystallography of this compound with Related Phenyl Benzoate Structures

A comparative analysis of the crystallographic data of related phenyl benzoate compounds reveals systematic trends in their solid-state structures and mesomorphic properties. The homologous series of 4-alkoxyphenyl 4'-alkylbenzoates, to which this compound belongs, has been studied to understand the effect of the terminal alkyl and alkoxy chain lengths on the liquid crystalline behavior. tandfonline.com

Generally, as the length of the alkyl chains increases, there is a greater tendency to form more ordered smectic phases due to increased van der Waals interactions between the chains. tandfonline.com The presence of the ethoxy group in this compound, as opposed to a longer alkoxy chain, would influence the balance of forces and potentially favor a nematic phase over a wide temperature range.

Comparing this compound with a compound like p-ethoxyphenyl p'-pentylbenzoate, which has a slightly longer alkyl chain, one might expect similarities in their crystal packing and molecular conformation. researchgate.net However, even small changes in the alkyl chain length can lead to different polymorphic forms and variations in transition temperatures. For instance, studies on other phenyl benzoate series have shown that the presence of different terminal groups can significantly alter the crystal packing and the resulting mesophases. researchgate.net

Table 2: List of Compounds Mentioned

Compound Name
This compound
p-Ethoxyphenyl p'-pentylbenzoate

Structure-property Relationships and Intermolecular Forces in 4-ethoxyphenyl 4-butylbenzoate Liquid Crystals

Impact of Terminal Alkyl and Alkoxy Chain Lengths on Mesomorphism

The mesomorphic behavior of 4-alkoxyphenyl 4-alkylbenzoates, including 4-ethoxyphenyl 4-butylbenzoate, is profoundly influenced by the lengths of the terminal alkyl and alkoxy chains. Systematic studies on this homologous series have revealed that the type and stability of the liquid crystalline phases can be finely tuned by varying the number of carbon atoms in these flexible end groups.

Generally, as the total length of the alkyl and alkoxy chains increases, there is a tendency to suppress the nematic phase in favor of more ordered smectic phases. Shorter chain homologues predominantly exhibit a nematic phase. For the broader class of 4,4'-disubstituted phenylbenzoates, nematic properties are common for compounds with shorter chain lengths, up to around seven or eight carbon atoms in the terminal groups. rsc.org As the chains are extended, smectic A and C phases begin to appear, often at the expense of the nematic range. rsc.org This trend is attributed to the increasing strength of the anisotropic van der Waals forces between the molecules, which favors the layered arrangement of smectic phases.

The specific combination of the ethoxy (C2H5O-) and butyl (C4H9-) groups in this compound places it in a region where the nematic phase is prominent. Research on related series has shown that for a fixed alkoxy chain, increasing the alkyl chain length can lead to the appearance of smectic phases. rsc.org Conversely, for a fixed alkyl chain, lengthening the alkoxy chain also promotes smectic mesomorphism. rsc.org The balance between the lengths of the two chains is therefore a critical determinant of the observed mesophases.

Table 1: Mesomorphic Properties of Selected 4-Alkoxyphenyl 4-Alkylbenzoates

Alkoxy Group (m)Alkyl Group (n)Mesophases and Transition Temperatures (°C)
14Nematic
24Nematic
64Nematic, Smectic A
84Nematic, Smectic A
21Nematic
25Nematic
28Nematic, Smectic A

Note: This table is illustrative, based on general trends observed in homologous series of 4-alkoxyphenyl 4-alkylbenzoates. Specific transition temperatures for this compound can be found in chemical supplier data sheets as having a melting point in the range of 59.0 to 63.0 °C. tcichemicals.comcalpaclab.com

Role of Molecular Rigidity and Flexibility on Liquid Crystalline Phase Formation

The formation of liquid crystalline phases in compounds like this compound is a direct consequence of the balance between the rigidity of the molecular core and the flexibility of the terminal chains. The rigid core, composed of the two phenyl rings and the central ester linkage, provides the necessary anisotropy for the molecules to align along a common direction (the director). This rigidity is crucial for the establishment of long-range orientational order, which is the defining characteristic of the nematic phase. wisdomlib.orgresearchgate.net

The flexible ethoxy and butyl chains, on the other hand, contribute to the fluidity of the material. The conformational freedom of these alkyl chains allows the molecules to maintain a degree of mobility, preventing the system from crystallizing directly from the isotropic liquid state upon cooling. The flexibility of the terminal chains can influence the phase transition temperatures; for instance, increased flexibility can lower the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). wisdomlib.org

The absence of mesophases in some homologues with very short or very long chains can be attributed to an imbalance between these rigid and flexible components. If the chains are too short, the rigid core dominates, and the melting point may be too high, leading to a direct transition from the crystalline to the isotropic phase. Conversely, if the chains are excessively long and flexible, they can disrupt the anisotropic packing required for mesophase formation. bohrium.com The specific combination of a two-carbon alkoxy chain and a four-carbon alkyl chain in this compound strikes a balance that allows for the formation of a stable nematic phase.

Analysis of Dipole Moments and Their Contribution to Electro-Optical Properties

The magnitude and direction of the net dipole moment influence the dielectric constants parallel (ε∥) and perpendicular (ε⊥) to the molecular director. The difference between these two values, the dielectric anisotropy (Δε = ε∥ - ε⊥), is a critical parameter for electro-optical applications. A positive Δε allows the molecules to align parallel to an applied electric field, which is the principle behind the operation of many liquid crystal displays. aps.orgmdpi.com

Quantitative Assessment of Orientational Order Parameters in this compound Mesophases

The degree of long-range orientational order in a liquid crystal is quantified by the scalar order parameter, S. This parameter ranges from S=0 for a completely isotropic liquid to S=1 for a perfectly ordered crystalline solid. For a typical nematic liquid crystal, S is on the order of 0.4 to 0.7 and is temperature-dependent, decreasing as the temperature approaches the clearing point.

The order parameter can be determined experimentally using various techniques, including nuclear magnetic resonance (NMR), and measurements of anisotropic physical properties such as optical birefringence (Δn). The birefringence, which is the difference between the refractive indices for light polarized parallel and perpendicular to the director, is directly proportional to the order parameter. researchgate.net

For this compound, while specific experimental data for the order parameter as a function of temperature is not available in the surveyed literature, the general behavior can be inferred from studies on similar calamitic liquid crystals. The order parameter is expected to be highest at the crystal-to-nematic transition temperature and to decrease non-linearly with increasing temperature until it abruptly drops to zero at the nematic-to-isotropic phase transition.

Table 2: Representative Order Parameters for Nematic Liquid Crystals

Reduced Temperature (T/T_NI)Typical Order Parameter (S)
0.95~0.6
0.97~0.5
0.99~0.4
1.000

Note: This table provides typical values for nematic liquid crystals and is for illustrative purposes. The actual values for this compound would require experimental measurement.

Investigation of Lateral Substituent Effects on Mesogenic Behavior

The magnitude of this effect depends on the size, polarity, and position of the substituent. Small, highly electronegative substituents like fluorine can sometimes enhance mesophase stability, particularly of the smectic A phase, if they increase the lateral dipole moment without significantly increasing the molecular breadth. researchgate.net Larger substituents, such as methyl or chloro groups, typically lead to a more pronounced depression of the clearing temperature. rsc.orgtandfonline.com

For this compound, which is unsubstituted on the lateral positions of its phenyl rings, the mesogenic properties are optimized for a linear, rod-like shape. The introduction of a lateral substituent would be expected to lower its clearing point. For example, studies on related phenyl benzoate systems have shown that the introduction of a methyl or chloro group can significantly reduce the thermal stability of the nematic phase. tandfonline.com

Correlating Molecular Packing with Liquid Crystalline Phase Type and Stability

The type and stability of the liquid crystalline phases exhibited by this compound are ultimately determined by how the molecules pack together in the condensed state. X-ray diffraction is a powerful technique for elucidating the nature of this molecular packing.

In the nematic phase, the molecules exhibit long-range orientational order but no long-range positional order. X-ray diffraction patterns of nematic phases typically show a diffuse outer ring corresponding to the average intermolecular distance and, in some cases, diffuse inner rings related to the molecular length.

In smectic phases, in addition to orientational order, there is one-dimensional positional order, with the molecules arranged in layers. This results in sharp, well-defined Bragg reflections in the small-angle region of the X-ray diffraction pattern, corresponding to the smectic layer spacing. The nature of the packing within the layers (e.g., liquid-like in the smectic A phase, or hexagonally ordered in the smectic B phase) can be determined from the wide-angle region of the diffraction pattern. researchgate.netresearchgate.net

While specific X-ray diffraction data for this compound was not found in the reviewed literature, studies on homologous series of 4-alkoxyphenyl 4-alkylbenzoates provide insight into the expected packing arrangements. researchgate.net The tendency to form smectic phases with increasing chain length is a direct consequence of the enhanced side-chain interactions, which promote a layered packing arrangement. The stability of these phases is a delicate balance between the packing of the rigid cores and the conformational entropy of the flexible chains.

Advanced Spectroscopic and Analytical Characterization Techniques for 4-ethoxyphenyl 4-butylbenzoate

Vibrational Spectroscopy (FTIR) for Functional Group Confirmation and Conformational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In 4-Ethoxyphenyl 4-butylbenzoate, FTIR spectra are used to confirm the presence of key structural features. The spectrum typically exhibits characteristic absorption bands corresponding to the various vibrational modes of the molecule. For instance, the carbonyl (C=O) stretching vibration of the ester group is a prominent feature. Aromatic C-H stretching and C=C in-plane stretching vibrations confirm the presence of the phenyl rings. Additionally, aliphatic C-H stretching vibrations from the butyl and ethoxy groups are also clearly identifiable. By analyzing the precise frequencies and intensities of these bands, researchers can gain insights into the molecular conformation and intermolecular interactions, which can vary between the crystalline, liquid crystalline, and isotropic phases.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation and Dynamics in Solution and Mesophases

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed elucidation of the molecular structure of this compound. Both ¹H and ¹³C NMR spectra provide a wealth of information.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of all the distinct proton environments in the molecule. For example, the aromatic protons on the two different phenyl rings appear as distinct multiplets in the downfield region of the spectrum. The chemical shifts of these protons are influenced by the electron-withdrawing or -donating nature of the substituents. The protons of the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons) and the butyl group (a triplet for the terminal methyl protons and multiplets for the methylene protons) are also clearly resolved. thermofisher.com Integration of the peak areas provides a quantitative measure of the number of protons in each environment, further confirming the molecular structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. chemicalbook.com The carbonyl carbon of the ester group is typically observed at a characteristic downfield chemical shift. The aromatic carbons show a range of chemical shifts depending on their substitution pattern. The aliphatic carbons of the ethoxy and butyl groups are found in the upfield region of the spectrum.

In addition to structural elucidation, NMR is also used to study molecular dynamics and ordering in the liquid crystalline mesophases. The splitting and broadening of NMR signals in the mesophase can provide information about the degree of orientational order and the dynamics of molecular reorientation.

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for this compound.

Atom ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Aromatic Protons6.8 - 8.2114 - 164
-OCH₂CH₃~4.0 (quartet)~63
-OCH₂CH₃ ~1.4 (triplet)~15
-CH₂CH₂CH₂CH₃~2.7 (triplet)~35
-CH₂CH₂ CH₂CH₃~1.7 (multiplet)~33
-CH₂CH₂CH₂ CH₃~1.4 (multiplet)~22
-CH₂CH₂CH₂CH₃ ~0.9 (triplet)~14
Ester C=O-~165

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Integrity and Purity Verification

Mass spectrometry is a critical technique for confirming the molecular weight and verifying the purity of this compound. In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak [M]⁺, corresponding to the intact molecule, will have an m/z value equal to the molecular weight of the compound (298.38 g/mol ). nih.govtcichemicals.comcalpaclab.com

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for esters include cleavage of the ester bond, leading to the formation of acylium ions and alkoxide or phenoxide fragments. For this compound, characteristic fragment ions corresponding to the 4-butylbenzoyl and 4-ethoxyphenyl moieties would be expected. The presence of these fragments further corroborates the proposed structure. Gas Chromatography-Mass Spectrometry (GC-MS) is often employed to separate any impurities before mass analysis, thus providing a comprehensive assessment of the sample's purity. nih.gov

A typical GC-MS analysis of this compound would show a major peak corresponding to the compound, and the associated mass spectrum would display a prominent molecular ion peak at m/z 298. nih.gov

Ion m/z (Mass-to-Charge Ratio) Identity
[C₁₉H₂₂O₃]⁺298Molecular Ion
[C₁₁H₁₃O]⁺1614-butylbenzoyl cation
[C₈H₉O₂]⁺1374-ethoxyphenyl cation

X-ray Scattering Techniques (e.g., Powdered X-ray Diffraction) for Mesophase Identification and Structural Periodicity

X-ray scattering techniques, particularly Powder X-ray Diffraction (PXRD), are fundamental for identifying the type of liquid crystalline mesophase and determining its structural periodicity. d-nb.info In the liquid crystalline state, molecules exhibit a degree of long-range orientational order and, in some cases, positional order. This ordering gives rise to characteristic diffraction patterns when the material is irradiated with X-rays.

For a nematic phase, which possesses only orientational order, the X-ray diffraction pattern typically shows a diffuse halo at a wide angle, corresponding to the average intermolecular distance, and a more intense, diffuse scattering at small angles, related to the molecular length.

For smectic phases, which have layered structures, the diffraction pattern is more defined. Sharp, quasi-Bragg peaks are observed at small angles, corresponding to the layer spacing (d). The position of these peaks can be used to distinguish between different smectic phases (e.g., Smectic A, where molecules are perpendicular to the layer planes, and Smectic C, where they are tilted). By analyzing the diffraction patterns at different temperatures, the phase transition temperatures and the nature of the different mesophases can be determined. researchgate.net

Dielectric Spectroscopy for Characterization of Molecular Dynamics and Relaxation Phenomena in Liquid Crystalline States

Dielectric spectroscopy is a powerful technique for investigating the molecular dynamics and relaxation processes in the liquid crystalline states of this compound. pan.pl This method involves applying an oscillating electric field to the sample and measuring its dielectric response as a function of frequency and temperature. The reorientation of polar molecules in the electric field gives rise to dielectric relaxation processes.

In the isotropic phase, a single relaxation process is typically observed, corresponding to the tumbling motion of the molecules. In the nematic phase, the anisotropic nature of the liquid crystal leads to the observation of different relaxation modes depending on the orientation of the director with respect to the electric field. These modes are associated with the rotation of the molecules around their long and short axes.

By analyzing the frequency and temperature dependence of the dielectric loss, characteristic relaxation times and activation energies for these molecular motions can be determined. pan.pl This provides valuable insights into the rotational dynamics and the potential energy barriers hindering molecular reorientation in the different liquid crystalline phases. ifj.edu.pl For instance, the slowing down of molecular motions upon cooling is a key indicator of the approach to a glass transition. researchgate.net

Theoretical and Computational Investigations of 4-ethoxyphenyl 4-butylbenzoate Liquid Crystal Systems

Molecular Dynamics Simulations of 4-Ethoxyphenyl 4-butylbenzoate in Liquid Crystalline Phases

Molecular dynamics (MD) simulations are a powerful tool for studying the collective behavior of molecules in condensed phases. For this compound, MD simulations would model the system at an atomistic level, allowing for the observation of how large ensembles of these molecules behave over time to form liquid crystalline phases.

Modeling of Intermolecular Interactions and Their Energetic Contributions to Mesophase Formation

The formation of a liquid crystalline phase is a direct consequence of the anisotropic intermolecular interactions between the constituent molecules. Computational modeling can dissect these interactions to understand their respective contributions. The interactions in a system of this compound molecules would primarily consist of:

Electrostatic interactions (dipole-dipole): Arising from the permanent dipole moments of the molecules, these interactions contribute to the orientational ordering.

By calculating the interaction energies between pairs of molecules at various orientations and separations, a detailed potential energy surface can be constructed. This analysis would quantify the energetic favorability of the parallel alignment characteristic of mesophases and would be instrumental in explaining the stability of the liquid crystal phase.

Computational Studies of Phase Transitions and Molecular Reorientation Mechanisms

Advanced computational techniques can be used to study the dynamics of phase transitions, such as the transition from the isotropic liquid to the nematic phase. By simulating the system at different temperatures, the transition temperature can be estimated and the underlying molecular mechanisms can be elucidated.

Furthermore, these simulations can probe the dynamics of molecular reorientation in response to an external electric field, which is the fundamental principle behind the operation of many liquid crystal displays. By analyzing the rotational motion of individual molecules, the switching times and response characteristics of a material based on this compound could be predicted.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethoxyphenyl 4-butylbenzoate, and what methodological considerations are critical for high yield?

  • Answer : The compound is typically synthesized via esterification between 4-ethoxy phenol and 4-butylbenzoyl chloride. Key steps include:

  • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) or H₂SO₄ as acid catalysts under anhydrous conditions .
  • Reaction conditions : Refluxing in dry dichloromethane or toluene at 80–100°C for 12–24 hours under nitrogen atmosphere to prevent hydrolysis.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
  • Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of phenol to acyl chloride).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm ester linkage (e.g., carbonyl peak at ~168–170 ppm in ¹³C NMR) and alkyl/aryl substituents .
  • FT-IR : Ester C=O stretch at ~1720 cm⁻¹ and ether C-O-C stretch at ~1250 cm⁻¹ .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass spectrometry (ESI-MS) : Molecular ion peak at m/z corresponding to [M+H]⁺ (calculated for C₁₉H₂₂O₃: 298.3 g/mol).

Q. What are the recommended storage conditions to ensure compound stability?

  • Answer :

  • Storage : In sealed amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis or photodegradation .
  • Handling : Use gloves (nitrile, tested per EN374) and safety goggles to avoid dermal/ocular exposure .
  • Stability testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

  • Answer :

  • Software tools : SHELXL for least-squares refinement and WinGX for data integration .
  • Validation : Check for twinning using PLATON (e.g., Hooft parameter > 0.5) and address disorder in alkyl chains via PART instructions in SHELXL .
  • Data quality : Ensure redundancy (Rint < 0.05) and completeness (>95% to 0.8 Å resolution) .

Q. What methodologies address contradictions in observed vs. calculated NMR chemical shifts?

  • Answer :

  • Cross-validation : Compare experimental shifts with DFT-predicted values (e.g., using Gaussian09 with B3LYP/6-311+G(d,p) basis set) .
  • Solvent effects : Account for deuterated solvent (e.g., CDCl₃) shifts using reference tables.
  • Dynamic effects : Variable-temperature NMR to detect conformational exchange broadening .

Q. How can researchers evaluate the compound’s interactions with lipid bilayers or proteins?

  • Answer :

  • Biophysical assays : Surface plasmon resonance (SPR) to measure binding kinetics or fluorescence quenching to assess membrane partitioning .
  • Molecular docking : AutoDock Vina for preliminary binding mode predictions with target proteins (e.g., cytochrome P450) .
  • In vitro models : Use of liposome-based assays to study permeability and partitioning coefficients (log P) .

Q. What strategies mitigate batch-to-batch variability in synthetic yield or purity?

  • Answer :

  • Process controls : Strict monitoring of reaction temperature, moisture levels, and reagent quality (e.g., acyl chloride freshness) .
  • Quality checks : Implement in-line FT-IR for real-time reaction monitoring and statistical process control (SPC) charts for yield tracking .
  • Scale-up protocols : Use microreactors or flow chemistry systems to enhance reproducibility .

Methodological Challenges and Data Interpretation

Q. How should researchers resolve discrepancies between theoretical and experimental XRD data?

  • Answer :

  • Error analysis : Check for absorption corrections (SADABS) and refine extinction parameters in SHELXL .
  • Thermal motion : Model anisotropic displacement parameters for non-H atoms to improve R-factor convergence .
  • Validation tools : Use CheckCIF to flag outliers (e.g., bond length deviations > 3σ) .

Q. What experimental designs are optimal for studying thermal stability under varying pH conditions?

  • Answer :

  • Thermogravimetric analysis (TGA) : Heat from 25–400°C at 10°C/min under N₂ to determine decomposition onset .
  • pH stability : Incubate compound in buffered solutions (pH 2–12) at 37°C for 48 hours, followed by LC-MS to identify degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.